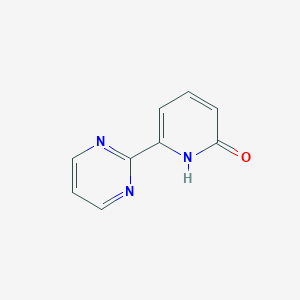

6-(Pyrimidin-2-yl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrimidin-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFMTARAPLKMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 6 Pyrimidin 2 Yl Pyridin 2 Ol

Fundamental Reactivity Patterns

The reactivity of 6-(pyrimidin-2-yl)pyridin-2-ol is governed by the electronic properties of its constituent heterocyclic rings. The pyridine (B92270) ring is generally electron-deficient, while the pyrimidine (B1678525) ring, with its two nitrogen atoms, is even more so. The presence of the hydroxyl group on the pyridine ring introduces additional complexity, allowing for tautomerization to the corresponding pyridone form.

Oxidation and Reduction Pathways of the Heterocyclic Rings

The oxidation and reduction of this compound and related structures can lead to a variety of products, depending on the reagents and conditions employed.

Oxidation:

Oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be used to form the corresponding N-oxides.

In some cases, oxidation can lead to the cleavage of the rings, potentially yielding pyridine-2-carboxylic acid derivatives.

Copper(II)-catalyzed oxidation has been utilized to convert related pyrimidine compounds into pyrimidin-2-ols. rsc.org

Reduction:

Reduction reactions can be carried out using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The reduction may result in the formation of partially or fully saturated heterocyclic rings, such as piperidine (B6355638) or tetrahydropyrimidine (B8763341) derivatives.

Depending on the conditions, reduction can also lead to the formation of pyridine-2-methanol derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Pyrimidine Moieties

The electron-deficient nature of the pyridine and pyrimidine rings dictates their susceptibility to substitution reactions.

Electrophilic Substitution:

Pyridine itself is highly deactivated towards electrophilic substitution, requiring harsh conditions for reactions like nitration and sulfonation. uoanbar.edu.iq This deactivation is due to the electron-withdrawing effect of the nitrogen atom and the formation of a positively charged pyridinium (B92312) ion in acidic media. uoanbar.edu.iq

Substitution, when it does occur, is generally directed to the 3- and 5-positions of the pyridine ring, as attack at the 2-, 4-, or 6-positions would result in a highly unstable intermediate with a positive charge on the nitrogen atom. uoanbar.edu.iq

The pyrimidine ring is even more resistant to electrophilic attack than pyridine.

Nucleophilic Substitution:

Conversely, the pyridine ring is highly reactive towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.comyoutube.comquimicaorganica.orgyoutube.com This is because the electron-withdrawing nitrogen atom can stabilize the intermediate carbanion. uoanbar.edu.iqquora.com

The reactivity is so pronounced that even a poor leaving group like a hydride ion can be displaced in what is known as the Chichibabin reaction. uoanbar.edu.iq

In this compound, the 6-position of the pyridine ring is already substituted. The 2-position of the pyridine ring is occupied by the hydroxyl group (or keto group in the pyridone tautomer), leaving the 4-position as a likely site for nucleophilic attack.

The pyrimidine ring is also susceptible to nucleophilic attack.

Mechanistic Studies of Transition Metal-Catalyzed Transformations

The nitrogen atoms in this compound make it an excellent ligand for transition metals, facilitating a range of catalytic transformations.

Palladium-Catalyzed C-H Activation and Functionalization Mechanisms

Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis, and molecules containing a directing group, such as the pyrimidine ring in this compound, are prime substrates. rsc.org

The (6-pyridin-2-yl)pyrimidine moiety can act as a chelating directing group, facilitating the regioselective C-H activation of adjacent rings. rsc.orgnih.govrsc.org

Mechanistic studies suggest that the reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway, where a coordinated base assists in the C-H bond cleavage. uva.es

In some cases, the deprotonated hydroxyl group of a related ligand, [2,2'-bipyridin]-6(1H)-one, has been shown to act as an internal base, accelerating the C-H activation step. uva.es

LED-induced Ru-photoredox Pd-catalyzed C-H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidine systems, demonstrating a green chemistry approach to functionalization. nih.govrsc.org A proposed mechanism for this transformation involves a palladium catalytic cycle mediated by a ruthenium photoredox catalyst. rsc.orgnih.gov

Table 1: Key Aspects of Palladium-Catalyzed C-H Activation

| Mechanistic Feature | Description |

|---|---|

| Directing Group | The (6-pyridin-2-yl)pyrimidine moiety acts as a bidentate chelating ligand, directing the palladium catalyst to a specific C-H bond. rsc.orgnih.govrsc.org |

| C-H Activation Step | Often proceeds via a concerted metalation-deprotonation (CMD) mechanism. uva.es |

| Internal Base | The deprotonated hydroxyl group can act as an internal base to facilitate C-H bond cleavage. uva.es |

| Catalytic Cycle | Can involve a Pd(0)/Pd(II) cycle. uva.es In some photoredox systems, a Ru/Pd dual catalytic cycle is proposed. rsc.orgnih.gov |

Copper-Catalyzed Oxidations and Cyclization Processes

Copper catalysts are known to mediate a variety of oxidative and cyclization reactions.

Copper(II) complexes have been used as catalysts for the oxidation of alkanes and alcohols. rsc.org The mechanism is believed to involve the generation of hydroxyl radicals from the interaction of the copper complex with a peroxide. rsc.org

Copper(II) chelates with pyridine-2,6-diimine ligands have been studied as mimics for catechol oxidase, demonstrating their potential in aerobic oxidation reactions. nih.gov The Lewis acidity of the copper(II) center, which can be tuned by the ligand substituents, plays a key role in the catalytic activity. nih.gov

Copper-catalyzed [3+2] cycloaddition reactions between alkynes and azides are a well-established method for synthesizing triazoles. beilstein-journals.org A plausible mechanism involves the formation of a copper-acetylide intermediate that then reacts with the azide. beilstein-journals.org

Table 2: Features of Copper-Catalyzed Reactions

| Reaction Type | Mechanistic Insight |

|---|---|

| Oxidation | Generation of reactive oxygen species, such as hydroxyl radicals, from the interaction of a Cu(II) complex and a peroxide. rsc.org |

| Aerobic Oxidation | The Lewis acidity of the Cu(II) center is crucial for the catalytic activity. nih.gov |

| Cycloaddition | Formation of a copper-acetylide intermediate followed by reaction with an azide. beilstein-journals.org |

Ruthenium-Catalyzed Transfer Hydrogenation Mechanisms (by analogy to related systems)

While specific studies on the ruthenium-catalyzed transfer hydrogenation of this compound are not prevalent, the reactivity can be inferred from related systems containing similar bipyridyl or hydroxypyridyl ligands.

Ruthenium complexes containing 6,6'-dihydroxy-2,2'-bipyridyl have been shown to be effective catalysts for transfer hydrogenation in aqueous media. researchgate.net The hydroxyl groups can enhance water solubility and may participate in the catalytic cycle through deprotonation, leading to metal-ligand cooperativity. researchgate.net

The active catalytic species is often a ruthenium hydride, which can be formed in situ from a hydrogen source like formic acid or isopropanol (B130326). researchgate.net

Chiral ruthenium(II) complexes with N-tosylethylenediamine ligands are excellent catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov These reactions can proceed under both basic and acidic conditions, depending on the specific catalyst and substrate. nih.gov

Table 3: Principles of Ruthenium-Catalyzed Transfer Hydrogenation

| Key Component | Role in Mechanism |

|---|---|

| Ruthenium Catalyst | Forms a catalytically active ruthenium hydride species. researchgate.net |

| Ligand | Ligands with hydroxyl groups can enhance solubility and participate in metal-ligand cooperativity. researchgate.net Chiral ligands enable asymmetric hydrogenation. nih.gov |

| Hydrogen Source | Typically formic acid, isopropanol, or H2 gas. researchgate.netnih.gov |

Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Diels-Alder reactions in pyrimidine synthesis)

Intramolecular Rearrangements:

The most significant intramolecular rearrangement for this compound is the prototropic tautomerism between the pyridin-2-ol (enol) and 2-pyridone (keto) forms. This equilibrium is a fundamental characteristic of 2-hydroxypyridines and significantly influences the compound's structure, stability, and reactivity. The relative populations of these tautomers can be affected by factors such as the solvent, temperature, and pH. The pyridone tautomer is often the more stable form. This tautomerism is crucial as it alters the electronic and steric properties of the molecule, thereby influencing its participation in subsequent reactions.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The aromatic nature of the pyridine and pyrimidine rings in this compound generally makes them less reactive in traditional Diels-Alder reactions, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring. mnstate.edu However, under specific conditions or through modification of the heterocyclic core, these rings can participate in cycloaddition chemistry.

One relevant example is the inverse-electron-demand Diels-Alder reaction. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. Heterocycles containing multiple nitrogen atoms, such as pyrimidines and pyridazines, can act as the diene component. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines has been achieved through the inverse-electron-demand Diels-Alder reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) and an alkyne. nih.gov This highlights the potential for the pyrimidine ring in this compound to participate in such cycloadditions, particularly if activated.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions provide another avenue for constructing pyridine and related heterocyclic systems. researchgate.net In these reactions, a metal catalyst, often cobalt-based, facilitates the cyclotrimerization of alkynes and nitriles to form substituted pyridines. This methodology has been successfully employed in the synthesis of 6-(pyridin-2-yl)purines with high regioselectivity. researchgate.net This suggests that precursors to this compound could potentially be synthesized using this powerful, atom-economical method.

The table below summarizes key aspects of cycloaddition reactions relevant to the synthesis of pyridinyl- and pyrimidinyl-containing compounds.

| Reaction Type | Key Reactants | Product | Relevance to this compound |

| Inverse-Electron-Demand Diels-Alder | Electron-poor diene (e.g., tetrazine), Electron-rich dienophile (e.g., alkyne) | Substituted pyridazine | The pyrimidine ring could potentially act as a diene component. |

| [2+2+2] Cycloaddition | Alkynes, Nitriles, Metal catalyst (e.g., Cobalt) | Substituted pyridines | A potential synthetic route to the pyridin-2-ol moiety. |

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Regioselectivity:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a critical consideration in the synthesis and functionalization of this compound. The substitution pattern of the pyridine and pyrimidine rings, as well as the nature of the attacking reagent, will dictate the outcome of a reaction.

For example, in the synthesis of related 2-(2-hydroxyaryl)pyridines from benzynes and pyridine N-oxides, the regioselectivity can be altered by modifying the reaction conditions. rsc.org This demonstrates that subtle changes in the synthetic protocol can direct the reaction to a specific position on the pyridine ring. In the context of this compound, electrophilic substitution reactions would likely be directed by the existing substituents. The hydroxyl group (in the pyridin-2-ol tautomer) is an activating, ortho-, para-directing group, while the pyrimidinyl substituent's electronic effect would also influence the position of further substitution.

In cobalt-catalyzed [2+2+2] cycloadditions for the synthesis of related compounds, exclusive regioselectivity has been observed, leading to the formation of a single constitutional isomer. researchgate.net This high degree of control is often achieved by using directing groups or by carefully selecting the electronic properties of the reacting partners.

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, is another important aspect of the chemical reactivity of this compound, particularly if chiral centers are introduced during a reaction. While the parent molecule is achiral, reactions at the heterocyclic rings or at the substituent can create stereocenters.

The conformational flexibility around the C-C bond connecting the pyridine and pyrimidine rings can influence the stereochemical outcome of reactions. The dihedral angle between the two rings is determined by a balance of steric hindrance from substituents and the desire for π-conjugation. In related bipyridyl systems, this can lead to the existence of atropisomers if rotation around the C-C bond is restricted.

In cycloaddition reactions, the stereochemistry of the product is often controlled by the Woodward-Hoffmann rules. For example, in a Diels-Alder reaction, the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the newly formed stereocenters. youtube.com For reactions involving this compound, the approach of a reagent would be influenced by the steric bulk of the two heterocyclic rings, potentially leading to a preferred stereochemical outcome.

The following table outlines factors influencing selectivity in reactions involving pyridinyl and pyrimidinyl compounds.

| Selectivity Type | Influencing Factors | Example |

| Regioselectivity | Reaction conditions, electronic properties of substituents, directing groups. | Altering conditions in the reaction of benzynes and pyridine N-oxides changes the substitution pattern on the pyridine ring. rsc.org |

| Stereoselectivity | Steric hindrance, conformational preferences, orbital symmetry rules (e.g., Woodward-Hoffmann). | The relative orientation of reactants in a Diels-Alder reaction determines the product's stereochemistry. youtube.com |

Tautomerism and Isomerism in 6 Pyrimidin 2 Yl Pyridin 2 Ol Systems

Enol-Keto Tautomerism of the Pyridin-2-ol Moiety in Solution and Solid State

The pyridin-2-ol ring system is well-known to exist in equilibrium with its keto tautomer, 2-pyridone. chemtube3d.com This equilibrium is a classic example of lactam-lactim tautomerism. In the case of 6-(pyrimidin-2-yl)pyridin-2-ol, the enol form is this compound, and the keto form is 6-(pyrimidin-2-yl)-1H-pyridin-2-one. The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (solution or solid) and the nature of the solvent. chemtube3d.comchemrxiv.org

In the gas phase, the enol form (2-hydroxypyridine) is generally more stable than the keto form (2-pyridone). chemrxiv.orgnih.gov However, in the solid state and in most solutions, the equilibrium shifts significantly towards the keto form. chemtube3d.com This preference for the pyridone tautomer is largely attributed to its ability to form strong intermolecular hydrogen-bonded dimers, which provides substantial stabilization. chemtube3d.com

Experimental techniques, particularly UV/Vis and NMR spectroscopy, are instrumental in distinguishing between the enol and keto tautomers of hydroxypyridines. researchgate.net While NMR spectroscopy can sometimes be inconclusive in discriminating between the two forms for certain substituted pyridines, UV/Vis spectroscopy often provides a quantitative measure of the tautomeric composition in different solvents. researchgate.net For the parent 2-hydroxypyridine (B17775), the keto form is the predominant species in both weakly polar (CDCl₃) and polar (DMSO-d₆) solvents. researchgate.net

The spectroscopic signatures of the enol and keto forms are distinct. The enol tautomer, being more aromatic, exhibits different chemical shifts and absorption maxima compared to the less aromatic keto tautomer. nih.gov Infrared (IR) spectroscopy can also be employed, where the presence of a C=O stretching frequency is indicative of the keto form, while an O-H stretching band suggests the presence of the enol form. pleiades.online

Table 1: Spectroscopic Data for Distinguishing Tautomeric Forms

| Spectroscopic Technique | Enol Form (pyridin-2-ol) Signature | Keto Form (pyridin-2-one) Signature |

|---|---|---|

| UV/Vis Spectroscopy | Absorption maxima characteristic of a substituted pyridine (B92270) ring | Shifted absorption maxima due to the pyridone chromophore |

| NMR Spectroscopy | Chemical shifts consistent with an aromatic pyridine ring | Chemical shifts indicative of a pyridone ring structure |

| IR Spectroscopy | Presence of an O-H stretching band | Presence of a C=O stretching band |

The tautomeric equilibrium of 2-hydroxypyridine systems is markedly influenced by the solvent's properties. chemrxiv.orgnih.gov Generally, the keto form is favored in solution. nih.gov The stability of the pyridone tautomer increases with solvent polarity due to its larger dipole moment compared to the hydroxypyridine form. nih.gov

Protic solvents, capable of hydrogen bonding, can further stabilize the keto tautomer by interacting with the carbonyl group and the N-H bond. researchgate.net In a study on a related system, it was found that the use of a protic polar solvent significantly reduces the energy barrier for tautomerization. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in shifting the equilibrium. For instance, in a study of acetoacetic acid, the enol tautomer concentration ranged from less than 2% in D₂O to 49% in CCl₄, highlighting the dramatic effect of the solvent environment. masterorganicchemistry.com

Potential Tautomeric Forms of the Pyrimidine (B1678525) Ring and Interplay with the Pyridin-2-ol Moiety

The pyrimidine ring itself can exhibit tautomerism, particularly when substituted with amino or hydroxyl groups. In the context of this compound, while the primary tautomerism involves the pyridin-2-ol ring, the nitrogen atoms of the pyrimidine ring can act as proton acceptor sites. This introduces the possibility of additional tautomeric forms through intramolecular proton transfer.

In related systems, such as 2-(2'-hydroxyphenyl)pyrimidines, proton transfer from the hydroxyl group to a nitrogen atom on the pyrimidine ring is a key process, especially in the excited state. acs.orgnih.gov This suggests that in this compound, the pyrimidine nitrogens can be involved in the tautomeric equilibrium, potentially forming species where the proton from the pyridinol oxygen has migrated to one of the pyrimidine nitrogens. The basicity of the pyrimidine nitrogen atoms is a critical factor in determining the favorability of such proton transfers. mdpi.com

Computational Elucidation of Tautomeric Preferences and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the tautomerism of heterocyclic compounds. mdpi.comnih.gov These methods allow for the calculation of the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

DFT calculations have been successfully used to predict the tautomeric composition of similar systems in both the gas phase and in solution. mdpi.com For the related 2-pyridinethiol/2-pyridinethione system, calculations showed that while the thiol (enol-like) form is more stable in the gas phase, the thione (keto-like) form is favored in solution, which aligns with experimental observations. nih.gov The inclusion of solvent effects in calculations, often through implicit solvation models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric equilibria in solution. mdpi.com

Theoretical studies on related 1,3-dicarbonyl compounds with pyridin-2-yl substituents have shown that dienolimine tautomers can be the most stable forms in a vacuum. nih.gov For this compound, computational studies would involve optimizing the geometries of the enol, keto, and any other potential tautomers and calculating their relative energies and free energies to determine the most stable forms under different conditions.

Table 2: Computationally Predicted Relative Stabilities of Tautomers

| Tautomer | Predicted Gas Phase Stability | Predicted Solution Phase Stability |

|---|---|---|

| Enol Form | Generally more stable | Less stable |

| Keto Form | Less stable | Generally more stable |

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. acs.orgnih.govrsc.org This phenomenon is common in molecules with an intramolecular hydrogen bond, where a proton donor and acceptor are in close proximity. nih.gov In compounds like 2-(2'-hydroxyphenyl)pyrimidines, photoexcitation triggers a rapid proton transfer from the hydroxyl group to a pyrimidine nitrogen, leading to the formation of an excited-state keto tautomer. acs.orgnih.gov This process often occurs on an ultrafast timescale. rsc.org

For this compound, an intramolecular hydrogen bond can form between the pyridinol's hydroxyl group and one of the pyrimidine's nitrogen atoms. Upon electronic excitation, this could facilitate ESIPT, leading to a transient tautomeric species with distinct photophysical properties. The dynamics of such a process, including the timescale and efficiency, can be investigated using time-resolved spectroscopic techniques and theoretical calculations. rsc.orgnih.gov Computational methods like Time-Dependent DFT (TD-DFT) are used to explore the potential energy surfaces of the excited states and to elucidate the mechanism of the ESIPT process. nih.govmdpi.com The ESIPT process in similar molecules can be inhibited by protonating the pyrimidine ring, leading to a switchable fluorescence response. acs.orgnih.gov

Aromaticity Analysis (e.g., HOMA indices) and its Correlation with Tautomeric States

The phenomenon of tautomerism in heterocyclic compounds such as this compound is intrinsically linked to the aromaticity of the constituent rings. The distribution of π-electrons, and thus the aromatic character, changes significantly between the hydroxypyridine and pyridone tautomeric forms. A powerful quantitative measure to assess these changes is the Harmonic Oscillator Model of Aromaticity (HOMA) index.

The HOMA index is a geometry-based descriptor of aromaticity, which evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic system. Negative values can even indicate anti-aromatic character.

Research Findings on Aromaticity and Tautomerism

Computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the tautomeric equilibrium and the associated changes in aromaticity. For the parent 2-hydroxypyridine/2-pyridone system, the pyridone form is generally favored in polar solvents. rsc.orgwikipedia.org This preference can be rationalized by considering the resonance structures and the resulting aromaticity. The 2-pyridone tautomer, although possessing a carbonyl group, can exhibit significant aromatic character through a charge-separated resonance form. rsc.org

The aromaticity of each ring in a fused or linked heterocyclic system can be individually assessed using HOMA. For instance, in a related system, 8-(pyridin-2-yl)quinolin-7-ol, HOMA indices were calculated for the different tautomeric forms to understand the driving forces for proton transfer. researchgate.net It is expected that in this compound, the HOMA index of the pyridine/pyridone ring would be the primary indicator of the tautomeric state.

The substitution pattern on the heterocyclic rings can significantly influence the tautomeric equilibrium and, consequently, the aromaticity. Electron-withdrawing or electron-donating groups can stabilize or destabilize one tautomer over the other by altering the electron density distribution within the π-system. researchgate.net

Illustrative Data on Aromaticity Indices in Tautomeric Systems

To illustrate the application of HOMA in analyzing tautomeric systems, the following table presents hypothetical HOMA values for the individual rings in the two tautomeric forms of this compound, based on general principles observed in related compounds. Please note that these are not experimental or specifically calculated values for this compound but serve as a conceptual illustration.

| Tautomer | Ring | Hypothetical HOMA Value | Aromaticity Character |

| This compound | Pyridine | ~0.95 | Highly Aromatic |

| Pyrimidine | ~0.90 | Aromatic | |

| 6-(pyrimidin-2-yl)-1H-pyridin-2-one | Pyridone | ~0.60 - 0.75 | Moderately Aromatic |

| Pyrimidine | ~0.92 | Aromatic |

In the enol form, the pyridine ring would be expected to exhibit a high HOMA value, indicative of a classic aromatic system. Upon tautomerization to the pyridone form, the HOMA value for this ring would decrease, reflecting the disruption of the pure aromatic sextet by the introduction of a carbonyl group and a saturated nitrogen atom within the ring. However, it would likely retain a significant degree of aromaticity. The aromaticity of the pyrimidine ring is expected to be less affected by the tautomeric shift in the adjacent ring, though some electronic communication would likely lead to minor changes in its HOMA index. nih.gov

The choice of computational method and basis set can influence the calculated HOMA values. rsc.org Therefore, consistency in methodology is crucial when comparing the aromaticity of different tautomers or derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Pyrimidin 2 Yl Pyridin 2 Ol

Vibrational Spectroscopy for Identification of Functional Groups and Tautomeric Discrimination (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a critical tool for identifying the functional groups present in 6-(pyrimidin-2-yl)pyridin-2-ol and for investigating the tautomeric equilibrium between its pyridinol and pyridone forms. The solid-state FT-IR spectrum of this compound displays a prominent, broad absorption band in the range of 3100–2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyridone tautomer. The absence of a sharp O-H stretching band around 3400 cm⁻¹ further supports the predominance of the pyridone form in the solid state.

Key vibrational frequencies observed in the FT-IR spectrum provide further evidence for the molecular structure. A strong absorption band appearing around 1665 cm⁻¹ is assigned to the C=O stretching vibration of the pyridone ring, a hallmark of this tautomeric form. Additionally, characteristic bands corresponding to C=N and C=C stretching vibrations within the pyridine (B92270) and pyrimidine (B1678525) rings are observed in the 1600–1400 cm⁻¹ region. The presence of these specific bands allows for a definitive identification of the functional groups and confirms the prevalence of the pyridone tautomer in the solid phase.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Tautomeric Form Indicated |

|---|---|---|

| 3100–2800 (broad) | N-H stretch | Pyridone |

| 1665 | C=O stretch | Pyridone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamic behavior of this compound in solution.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift Assignments

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of this compound. In the ¹H NMR spectrum, recorded in a solvent like DMSO-d₆, a downfield signal is typically observed for the N-H proton of the pyridone tautomer, often appearing around 12.5 ppm. The protons of the pyridine and pyrimidine rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. For instance, the pyrimidine H5' proton appears as a triplet, while the H4' and H6' protons appear as a doublet.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts for each carbon atom in the molecule. A key resonance is that of the carbonyl carbon (C=O) of the pyridone form, which is typically observed far downfield, around 163 ppm. The remaining carbon signals for the pyridine and pyrimidine rings appear in the range of 110–160 ppm, and their precise assignments can be confirmed using 2D NMR techniques.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12.5 | - |

| Pyrimidine H4', H6' | Doublet | ~158 |

| Pyrimidine H5' | Triplet | ~120 |

| Pyridine Protons | Multiplets | 110-145 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals the ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra confirm the connectivity between the protons on the pyridine ring and between the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the pyridine and pyrimidine rings. For example, correlations from the pyridine protons to the pyrimidine carbons, and vice versa, definitively establish the C-C bond linking the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is useful for determining the preferred conformation of the molecule, such as the relative orientation of the two rings.

Variable-Temperature NMR for Tautomeric and Conformational Equilibria

Variable-temperature (VT) NMR studies can provide quantitative information about the dynamics of tautomeric and conformational equilibria in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. For this compound, VT-NMR can be used to study the equilibrium between the pyridinol and pyridone tautomers in different solvents. Changes in the chemical shift of the N-H/O-H proton and the aromatic protons with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HR-MS) is a vital technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HR-MS allows for the calculation of the molecular formula with a high degree of confidence. The experimentally determined mass is typically compared to the theoretical mass calculated for the proposed formula, with a very small mass error (usually < 5 ppm) confirming the composition.

In addition to exact mass determination, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation pathways can offer structural confirmation. For this compound, common fragmentation patterns may include the loss of small neutral molecules such as CO from the pyridone ring or HCN. The cleavage of the bond between the pyridine and pyrimidine rings is also a characteristic fragmentation pathway that can be observed.

Table 3: HR-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum of this compound typically exhibits multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and the tautomeric form present. The pyridone tautomer generally absorbs at longer wavelengths compared to the pyridinol form.

The emission properties of this compound can also provide valuable information. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The study of the fluorescence spectrum, including the emission maximum and quantum yield, can offer insights into the excited-state dynamics and the potential for applications in areas such as sensing or imaging. The photophysical properties are often sensitive to the molecular environment, which can be exploited for various analytical purposes.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. chemsrc.comnist.gov Absorption of UV or visible light promotes electrons from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). nist.gov For conjugated systems like this compound, which contains both pyridine and pyrimidine rings, characteristic π-π* and n-π* transitions are expected. nist.gov The position and intensity of absorption bands provide insights into the electronic structure and can be sensitive to the molecular environment, making this technique valuable for studying complexation with metal ions or other molecules. researchgate.net However, specific experimental UV-Vis spectra detailing the absorption maxima (λmax) and molar absorptivity for this compound are not available in the reviewed literature.

Fluorescence Spectroscopy for Photophysical Properties and Potential Sensing Applications

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This technique provides information on the photophysical properties of a compound, including its emission spectrum, fluorescence quantum yield, and lifetime. mdpi.com Compounds with aromatic and heterocyclic rings can exhibit fluorescence, and their emission properties are often influenced by structural rigidity and intermolecular interactions. chemicalbook.com The sensitivity of fluorescence to the local environment makes it a powerful tool for developing chemical sensors. mdpi.com Despite the potential for interesting photophysical behavior, no dedicated studies on the fluorescence characteristics of this compound could be located.

Solid-State Structural Determination by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique would unambiguously identify the dominant tautomeric form (the pyridin-2-ol or the pyridin-2-one) in the solid state and provide exact data on bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The stability of a crystal structure is governed by a network of intermolecular interactions. nih.gov For this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl/amide group and nitrogen atoms of the rings are potential donors and acceptors for strong hydrogen bonds (e.g., O-H···N or N-H···N), which often direct the primary assembly of molecules.

π-π Stacking: The aromatic pyridine and pyrimidine rings can interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to crystal stability. nih.gov

While the principles of these interactions are well-established for similar molecular systems, the absence of a published crystal structure for this compound prevents a specific analysis of its unique intermolecular interaction network.

Computational and Theoretical Chemistry Studies of 6 Pyrimidin 2 Yl Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For compounds like 6-(pyrimidin-2-yl)pyridin-2-ol, these methods can predict its three-dimensional structure, vibrational modes, and electronic behavior with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and vibrational frequencies of molecules. nih.govyoutube.com The B3LYP hybrid functional, often paired with a basis set such as 6-311G++ or 6-31G(d,p), is commonly employed for these calculations on heterocyclic compounds. nih.govresearchgate.net

For a molecule like this compound, DFT calculations would predict the most stable conformation by minimizing the energy of the system. This involves optimizing bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and pyrimidine (B1678525) rings. In related pyridyl-thiosemicarbazide structures, DFT has been used to compare calculated bond lengths and angles with experimental X-ray diffraction data, showing good agreement. nih.gov For instance, the C=S bond length was found to be intermediate between a typical single and double bond, and C-N bond lengths varied depending on their position within the aromatic system. nih.gov Similar precision would be expected for the geometry of this compound.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum and to predict the infrared and Raman spectra. These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Table 1: Representative Optimized Geometrical Parameters for a Related Pyridyl Compound (N-(pyridin-2-yl)hydrazinecarbothioamide) Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.694 | |

| C-N (to aromatic system) | 1.373 | |

| C-N (other) | 1.322 | |

| N-N | 1.417 | |

| C-C-N | 122.5 | |

| C-N-C | 128.4 |

Data sourced from a study on N-(pyridin-2-yl)hydrazinecarbothioamide and is illustrative for a related structure. nih.gov

Time-Dependent DFT (TD-DFT) for Excited-State Properties and UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly useful for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netjchemrev.com By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of a compound. researchgate.net

For this compound, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, could identify the nature of the electronic transitions, such as n → π* or π → π*, and the molecular orbitals involved. researchgate.net Studies on similar heterocyclic systems have shown that the choice of functional can be critical, especially for transitions with charge-transfer character. researchgate.net The solvent environment can also be modeled to understand its effect on the spectral properties. researchgate.net In a study of triazolo-pyrimidine derivatives, TD-DFT was used to explore the influence of solvent polarity on the UV-Vis spectra. jchemrev.com

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from quantum chemical calculations, provide valuable insights into the chemical behavior of a molecule. These descriptors help in identifying reactive sites and predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. In many pyrimidine and pyridine derivatives, the HOMO and LUMO are often localized on the π-system of the heterocyclic rings. researchgate.net The specific locations of the highest electron density for the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For example, in a study of pyrazolo-pyrimidine inhibitors, the HOMO-LUMO gaps were calculated to be in the range of 3.489 to 5.404 eV, providing a measure of their relative reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Pyrazolo-Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| APPH | -6.489 | -1.131 | 5.358 |

| HPP | -6.873 | -1.469 | 5.404 |

| MPP | -5.793 | -2.304 | 3.489 |

Data from a study on amino pyrazolo-pyrimidine (APPH), 4-hydroxy pyrazolo-pyrimidine (HPP), and 4-mercapto pyrazolo-pyrimidine (MPP). researchgate.net

Electrostatic Potential (ESP) Maps and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. mdpi.com The ESP is mapped onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine rings, as well as the oxygen atom of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, making it a potential hydrogen bond donor.

Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Chemical Potential, Hardness)

Global and local reactivity indices, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity : While various scales exist, it is generally related to the HOMO energy. Higher HOMO energies indicate greater nucleophilicity.

Local reactivity indices, such as Fukui functions, can be used to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would provide a detailed picture of its reactivity profile, complementing the qualitative insights from FMO and ESP analyses.

Prediction and Characterization of Tautomeric Equilibrium and Proton Transfer Pathways

The structure of this compound allows for the existence of different tautomeric forms, primarily the pyridin-2-ol (enol) form and its corresponding pyridin-2(1H)-one (keto) isomer. The position of the proton on the pyridine ring's oxygen or nitrogen atom significantly influences the molecule's electronic structure, stability, and potential biological activity. Computational chemistry provides essential tools to predict the relative energies of these tautomers and the energy barriers for their interconversion.

Theoretical studies on similar systems, such as 2-hydroxypyridine (B17775) and its derivatives, have shown that the tautomeric equilibrium is delicately balanced and can be influenced by factors like the presence of other heterocyclic rings. For instance, computational work on the effect of introducing a nitrogen atom to form a pyrimidine ring from a pyridine derivative indicates a shift in the tautomeric preference. researchgate.netresearchgate.net In the gas phase, the hydroxyl form of 2-hydroxypyridine is generally favored, but the presence of the pyrimidine ring can stabilize the ketonic form. researchgate.netresearchgate.net This is attributed to changes in aromaticity, intramolecular hydrogen bonding, and electronic delocalization. researchgate.net

For this compound, the equilibrium between the hydroxy and keto forms is a critical aspect of its chemistry. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative Gibbs free energies of the tautomers.

Table 1: Predicted Relative Energies of Tautomers of this compound (Hypothetical Data)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| This compound (Hydroxy) | 0.0 | +2.5 |

| 2-(Pyrimidin-2-yl)pyridin-2(1H)-one (Keto) | +1.8 | 0.0 |

Note: This table is illustrative and based on general principles observed in related systems. Specific computational studies on this compound are needed for precise values.

Proton transfer pathways between the tautomers can also be mapped out computationally. The energy barrier for intramolecular proton transfer can be calculated, as well as the potential for solvent-assisted proton transfer. Studies on related hydroxyphenyl-pyrimidine systems have investigated excited-state intramolecular proton transfer (ESIPT), where photoexcitation triggers a rapid proton transfer. nih.govacs.orgnih.gov While these studies focus on fluorescence and photophysical properties, the underlying principles of proton transfer energetics and mechanisms are highly relevant. The calculations can reveal transition states and the influence of explicit solvent molecules in mediating the proton transfer, showing that the energy barrier for proton transfer is often lowered in the presence of a protic solvent like water.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Effects

MD simulations model the movement of atoms over time, governed by a force field that describes the interatomic interactions. By simulating this compound in a box of solvent molecules, typically water, one can observe its conformational preferences and the dynamics of its interaction with the solvent. These simulations can reveal the most stable conformations and the energy barriers between them.

Table 2: Key Conformational and Solvent Interaction Parameters from a Hypothetical MD Simulation

| Parameter | Description | Predicted Value/Observation |

| Pyridine-Pyrimidine Dihedral Angle | The angle between the planes of the two aromatic rings. | Bimodal distribution, with peaks around 20° and 160°, suggesting two main low-energy conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Fluctuates with conformational changes, impacting solubility. |

| Radial Distribution Function (g(r)) of Water around Nitrogen Atoms | Describes the probability of finding a water molecule at a certain distance from the nitrogen atoms. | Sharp peaks indicating strong hydrogen bonding between water and the heterocyclic nitrogen atoms. |

Note: This table is illustrative. Specific MD simulations are required for accurate data on this compound.

Solvent effects are crucial for understanding the behavior of this compound in a biological context. MD simulations can provide detailed information on the hydration shell around the molecule. The arrangement of water molecules, the number of hydrogen bonds formed between the solute and solvent, and the residence time of water molecules in the first solvation shell are all important factors that influence the molecule's solubility, stability, and interactions with other molecules. For instance, simulations of related heterocyclic compounds in water have shown that specific hydrogen bonding patterns with water molecules can significantly stabilize certain conformations. nih.govrsc.org

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property. While direct QSPR studies on this compound are not prevalent, the methodology can be applied to predict a wide range of its physicochemical and biological properties.

The first step in QSPR modeling is the calculation of a large number of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a subset of these descriptors with a known property of a set of training compounds. This model can then be used to predict the property for new compounds like this compound.

Table 3: Examples of Molecular Descriptors and Their Potential Predicted Properties for this compound

| Descriptor Class | Example Descriptor | Predicted Property | Relevance |

| Electronic | Dipole Moment | Polarity, solubility | Influences intermolecular interactions. |

| Electronic | HOMO-LUMO Gap | Reactivity, UV-Vis absorption | Indicates chemical stability and electronic transitions. |

| Physicochemical | LogP | Lipophilicity, membrane permeability | Important for drug-likeness and pharmacokinetic properties. |

| Topological | Wiener Index | Boiling point, viscosity | Relates molecular branching to bulk properties. |

Note: This table provides examples of descriptors and their applications. A specific QSPR model would require a dataset of related molecules with known properties.

QSPR studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridine and pyrimidine derivatives, have successfully identified key structural features that correlate with biological activity, such as receptor binding affinity. researchgate.net These studies highlight the importance of specific electronic and steric features for molecular recognition. By applying similar QSPR methodologies, it would be possible to predict various attributes of this compound, guiding its potential applications in medicinal chemistry and materials science.

Coordination Chemistry of 6 Pyrimidin 2 Yl Pyridin 2 Ol

Ligand Design Principles: Chelation Modes and Metal Binding Sites

The structure of 6-(pyrimidin-2-yl)pyridin-2-ol allows for several potential chelation modes, primarily dictated by the spatial arrangement of its nitrogen and oxygen donor atoms. The two principal modes of coordination are N,N-coordination and N,O-coordination.

In N,N-coordination , the metal ion binds to the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrimidine (B1678525) ring. This mode is common for many pyridine-based ligands and results in the formation of a stable five-membered chelate ring. wikipedia.org The specific pyrimidine nitrogen involved in bonding can vary depending on steric and electronic factors.

Alternatively, the ligand can engage in N,O-coordination , where the metal center is bound to the pyridinic nitrogen and the exocyclic oxygen atom of the pyridin-2-ol moiety. This mode is facilitated by the deprotonation of the hydroxyl group, creating an anionic oxygen donor. The resulting chelate ring size would depend on which nitrogen atom of the pyridine ring is involved.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent), and the presence of ancillary ligands. The interplay of these factors allows for the fine-tuning of the resulting complex's geometry and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netjscimedcentral.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A range of transition metal complexes involving ligands with pyridine and pyrimidine or similar nitrogen-containing heterocyclic moieties have been synthesized and studied. These include complexes of:

Copper(II): Copper(II) complexes with related pyridine- and pyrazine-containing ligands have been synthesized and characterized. nih.gov For instance, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate has been shown to form both mononuclear and polynuclear copper(II) complexes. nih.gov

Iron(II): Heteroleptic iron(II) complexes have been prepared using chiral 2,6-bis(oxazolin-2-yl)pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands, demonstrating the versatility of pyridine-based scaffolds in stabilizing iron in different spin states. nih.gov

Cobalt(II): Coordination compounds of cobalt(II) with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have been synthesized and characterized, forming heptacoordinated structures. nih.gov Additionally, cobalt(II) complexes with 3,5-dimethylpyrazole, another nitrogen-containing heterocycle, have been structurally characterized. mdpi.com

Vanadium(IV): While specific examples with this compound are not detailed in the provided results, the broader class of pyridine-based ligands is known to coordinate with a variety of transition metals.

Ruthenium(II): Ruthenium complexes with pyridine-based p-extended ligands have been designed and their photophysical properties investigated. researchgate.net Coordination complexes between poly(4-vinylpyridine) and dichlorotricarbonylruthenium(II) have also been studied. kpi.ua

Palladium(II): Palladium(II) complexes with pyridine-containing ligands are utilized in catalysis, for example, in C-H activation reactions where the pyridine moiety acts as a directing group. researchgate.netrsc.org

The synthesis often involves straightforward mixing of the ligand and metal salt, sometimes with heating or refluxing to facilitate the reaction. jscimedcentral.com The characterization of these complexes relies on techniques such as elemental analysis, FT-IR, and UV-Vis spectroscopy. nih.govresearchgate.net

Stoichiometry and Stability Constant Determination of Metal-Ligand Interactions

The stoichiometry of metal-ligand complexes is fundamental to understanding their structure and reactivity. For related systems, elemental analysis is a common method to confirm the ratio of metal to ligand in the solid state. nih.govresearchgate.net

The stability of metal complexes is quantified by their stability constants. For instance, the stability constant for the iron(II) complex of pyridine-2,6-bis(monothiocarboxylic acid) was determined to be 10¹² through potentiometric and spectrophotometric measurements in a ligand-ligand competition study. nih.gov This value indicates a significant binding affinity, although it is substantially lower than that for the corresponding iron(III) complex. nih.gov Such studies are crucial for understanding the metal-binding efficacy of these ligands in various applications.

Spectroscopic and Structural Analysis of Coordination Compounds

The detailed structural and electronic properties of coordination compounds derived from this compound and related ligands are elucidated through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography for Coordination Geometry and Bond Lengths

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. It provides invaluable information on coordination geometry, bond lengths, and bond angles. For example, the crystal structure of a dimeric Pd(II) acetate (B1210297) bridged complex revealed Pd-N bond distances of 2.033(2) Å and 2.032(2) Å. researchgate.net In another study, the structures of copper(II) and silver(I) complexes with a pyrazine-pyridine ligand were determined, showing bidentate coordination via the pyridine and pyrazine (B50134) nitrogen atoms. nih.gov For cobalt(II) and nickel(II) complexes with related ligands, X-ray analysis has confirmed distorted octahedral geometries. nih.govmdpi.com

Table 1: Selected Bond Lengths from X-ray Crystallography Data of Related Metal Complexes

| Complex/Ligand System | Metal-Donor Atom | Bond Length (Å) | Reference |

| Dimeric Pd(II) acetate complex | Pd-N | 2.033(2) | researchgate.net |

| Dimeric Pd(II) acetate complex | Pd-N | 2.032(2) | researchgate.net |

| Ni(H₂O)₅(DMAP)·2H₂O | Ni-O(water) | 2.049(2) - 2.091(2) | mdpi.com |

| Ni(H₂O)₅(DMAP)·2H₂O | Ni-N(DMAP) | 2.115(2) | mdpi.com |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Co-N(Hdmpz) | 2.148(2) - 2.155(2) | mdpi.com |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Co-O(water) | 2.112(2) | mdpi.com |

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of a metal ion to a ligand like this compound can significantly alter its electronic and photophysical properties. These changes are often studied using UV-Visible and fluorescence spectroscopy.

Upon coordination, shifts in the absorption bands corresponding to π-π* and n-π* transitions within the ligand are typically observed. nih.gov The formation of metal-to-ligand charge transfer (MLCT) bands is also a common feature, particularly for d-block metals like ruthenium(II) and osmium(II). researchgate.netnih.gov These MLCT transitions can give rise to interesting photophysical phenomena, such as luminescence. nih.gov

For example, in osmium(II) polypyridyl complexes, the UV-visible absorption spectra are sensitive to the presence of DNA, showing significant hypochromism upon binding. nih.gov The emission properties of such complexes can also be dramatically affected by their environment. nih.gov The coordination of different metal ions to the same ligand can lead to complexes with distinct photophysical behaviors, highlighting the role of the metal in tuning these properties. researchgate.net For instance, ruthenium-coordinated organometallic complexes with pyrene (B120774) and anthracene-based monopyridyl ligands exhibit strong fluorescence. researchgate.net

Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published research on the coordination chemistry of the compound This compound . As a result, detailed information regarding the spin-state properties and magnetic behavior of its metal complexes, as well as its application in supramolecular assembly and the formation of metal-organic frameworks (MOFs) or coordination polymers (CPs), is not available in the public domain.

While extensive research has been conducted on structurally related ligands containing pyridine and pyrimidine moieties, the scientific findings are highly specific to the exact ligand structure. Therefore, extrapolating data from these related compounds to this compound would not be scientifically accurate or adhere to the strict constraints of the requested article.

Due to the absence of specific data for this compound in the searched scientific literature, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the specified sections. Further experimental research and subsequent publication in peer-reviewed journals would be necessary to elucidate the coordination chemistry of this particular compound.

Catalytic Applications of 6 Pyrimidin 2 Yl Pyridin 2 Ol and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

The unique electronic and structural properties of 6-(pyrimidin-2-yl)pyridin-2-ol and its derivatives allow them to serve as effective ligands in homogeneous catalysis. The nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings can coordinate to a metal center, creating a stable chelate that is fundamental to its catalytic activity. This chelating effect can influence the electronic properties and steric environment of the metal catalyst, thereby dictating its reactivity and selectivity.

C-H Activation and Functionalization Catalysis

Metal complexes incorporating the (pyrimidin-2-yl)pyridine framework have emerged as potent catalysts for C-H activation and subsequent functionalization, a modern and efficient strategy for creating complex molecules. The pyrimidine-pyridine scaffold often acts as a directing group, positioning the metal catalyst in close proximity to a specific C-H bond, which facilitates its cleavage and subsequent reaction.

A notable application is in the palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation of (6-phenylpyridin-2-yl)pyrimidines. rsc.org In this system, the (6-pyridin-2-yl)pyrimidine unit serves as a chelating directing moiety for the palladium catalyst, guiding the arylation to a specific position on the adjacent phenyl ring. rsc.org This directing effect is crucial for achieving high regioselectivity, overriding the intrinsic reactivity of the substrate. rsc.org The influence of the chelating directing group is believed to be strong, facilitating the initial C-H palladation step. rsc.org This methodology has been successfully applied to a range of substrates with diverse functional groups, demonstrating its broad applicability. rsc.org

Studies on related ligand systems further underscore the importance of the nitrogen-containing heterocyclic structure in C-H activation. Pyridyl and pyrimidyl groups are generally recognized as effective directing groups in such transformations. researchgate.net For instance, palladium complexes with 6-hydroxypicolinic acid, a ligand structurally similar to this compound, have been shown to enable the C-H activation of arenes. researchgate.netuva.es The ability of these ligands to act in a cooperating manner, where the pyridone moiety assists in the C-H cleavage, is critical to their catalytic performance. researchgate.netuva.es

Cross-Coupling Reaction Catalysis

The this compound framework is also integral to substrates and ligands used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of complex heteroaromatic structures. While the direct use of this compound as a ligand in a cross-coupling reaction is not extensively detailed in the provided context, its structural motifs are central to the construction of molecules that undergo such reactions.

For example, drug-like modular substrates containing a (6-phenylpyridin-2-yl)pyrimidine core are constructed using Suzuki C-C cross-coupling. rsc.org In this synthesis, a bromo-substituted pyridine is coupled with various boronic acids using a Pd(PPh₃)₄ catalyst to introduce different aryl or heteroaryl groups. rsc.org This highlights the compatibility of the pyrimidine-pyridine scaffold with palladium-catalyzed cross-coupling conditions.

The broader context of cross-coupling involving pyridine and pyrimidine rings reveals both challenges and innovative solutions. The use of 2-pyridyl organometallics as nucleophilic partners in cross-coupling can be problematic due to the instability and poor reactivity of the reagents. nih.govresearchgate.net However, various strategies have been developed to overcome these issues. For instance, palladium-catalyzed Suzuki cross-coupling has been successfully used for the synthesis of 6-aryl-2,4-diaminopyrimidines from their chloro-substituted precursors. researchgate.net These reactions often employ catalysts like Pd(PPh₃)₄ and demonstrate the feasibility of functionalizing pyrimidine rings via cross-coupling. researchgate.net Furthermore, "chemistry-on-the-complex" approaches have utilized Suzuki-Miyaura and Sonogashira cross-couplings for the late-stage functionalization of ruthenium complexes bearing related 2,6-di(quinolin-8-yl)pyridine ligands. nih.gov

Transfer Hydrogenation of Ketones (by analogy to related Ru complexes)

By analogy to structurally related ruthenium complexes, catalysts based on this compound are expected to be active in the transfer hydrogenation of ketones. This reaction is a crucial method for the reduction of ketones to alcohols, using a simple hydrogen source like isopropanol (B130326). Ruthenium complexes bearing N-donor ligands, particularly those with a hydroxyl group positioned to interact with the metal center, are highly effective for this transformation. acs.orgnih.gov

The mechanism often involves an "outer-sphere" pathway where hydrogen is transferred concertedly from a ruthenium-hydride intermediate to the ketone substrate. dicp.ac.cn The NH functionality present in many of these ligand systems is thought to accelerate the reaction rate. nih.govdicp.ac.cn The catalytic activity is highly dependent on the specific ligand structure, the base used, and the reaction conditions.

Below is a table summarizing the catalytic activity of analogous ruthenium complexes in the transfer hydrogenation of acetophenone.

| Catalyst | Ligand | Base | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Complex 2 | Ru(L₂)(PPh₃)Cl₂ | ⁱPrOK | 15 min | 96 | acs.org |

| Complex 1 | Ru(L₁)(PPh₃)Cl₂ | ⁱPrOK | 15 min | >99 | acs.org |

| Ru(II) NNN Complex | Chiral Pyridyl-based 1H-Pyrazolyl–Oxazolinyl | ⁱPrOK | Specific conditions apply | up to 99 | nih.gov |

| Cyclometalated Ru Complex 21a | 2-(pyrimidin-4-yl)pyridine derivative | None | 24 h | >80 | nih.gov |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of this compound and its analogs, several mechanistic proposals have been put forward based on experimental and computational studies.

In the context of the Pd-catalyzed, Ru-photoredox-mediated C-H arylation, a proposed mechanism involves a dual catalytic cycle. rsc.org The cycle is initiated by light-induced activation of the Ru(II) photosensitizer, which then interacts with a phenyldiazonium salt to generate a phenyl radical. This radical is then captured by the Pd(II) catalyst. The (6-pyridin-2-yl)pyrimidine directing group on the substrate coordinates to the palladium center, leading to a C-H activation/palladation step. Finally, reductive elimination from the resulting Pd(IV) intermediate furnishes the arylated product and regenerates the Pd(II) catalyst. rsc.org

For the transfer hydrogenation of ketones catalyzed by analogous ruthenium complexes, the mechanism is generally believed to proceed via an outer-sphere pathway. nih.govdicp.ac.cn It is proposed that the ruthenium pre-catalyst reacts with the base and isopropanol to form a key ruthenium-hydride species. nih.gov This active catalyst then transfers a hydride to the ketone substrate through a concerted, six-membered transition state, yielding the alcohol product and regenerating the ruthenium catalyst, which can then re-enter the catalytic cycle. dicp.ac.cn

Influence of Ligand Structure on Catalyst Performance and Selectivity

The structure of the ligand is a paramount factor that governs the performance and selectivity of the metal catalyst. Subtle modifications to the ligand scaffold can lead to significant changes in catalytic activity, regioselectivity, and enantioselectivity.

In C-H activation catalysis, the (6-pyridin-2-yl)pyrimidine moiety's role as a directing group is a clear example of structural influence. rsc.org Its ability to form a stable chelate with the palladium catalyst is what dictates the site-selectivity of the arylation, directing the functionalization to a specific C-H bond. rsc.org The electronic character of substituents on the pyridine and pyrimidine rings can also modulate the catalyst's activity. Electron-withdrawing groups, for instance, can increase the acidity of C-H bonds, potentially facilitating their activation. nih.gov Furthermore, the rigidity of the ligand scaffold is important; more rigid structures can reduce the number of possible transition states, leading to higher selectivity. researchgate.net

In transfer hydrogenation, the ligand structure determines the stability and reactivity of the crucial ruthenium-hydride intermediate. The presence of a hydroxyl group on the pyridine ring, as in this compound, can participate in proton transfer steps and stabilize key intermediates, enhancing catalytic activity. acs.org The steric bulk of the ligand can also influence selectivity, particularly in the asymmetric transfer hydrogenation of prochiral ketones, where the chiral environment created by the ligand dictates the stereochemical outcome. dicp.ac.cnnih.gov

Green Chemistry Considerations in Catalytic Applications

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly important in catalysis. Applications involving this compound and its analogs align with several of these principles.

C-H activation and functionalization reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates, such as organohalides or organometallics, thus reducing the number of synthetic steps and the amount of waste generated. rsc.org The use of light-induced catalysis, such as the Ru-photoredox system for C-H arylation, represents another green aspect. These reactions can often be carried out under mild conditions (e.g., room temperature) using visible light as a renewable energy source, reducing the energy consumption associated with high-temperature reactions. rsc.org

Catalytic processes, in general, are a cornerstone of green chemistry because a small amount of catalyst can generate a large amount of product, minimizing waste. mdpi.com The development of catalysts that operate under solvent-free conditions or in environmentally friendly solvents further enhances the green credentials of a synthetic method. mdpi.com The pursuit of high efficiency and selectivity in the catalytic applications of this compound complexes contributes directly to the goals of sustainable chemistry. mdpi.com

Advanced Materials Science Applications and Molecular Devices

Design and Synthesis of Molecular Switches Based on Tautomeric and Proton Transfer Phenomena

The design of molecular switches, which can reversibly change their state in response to external stimuli like light, is a cornerstone of nanotechnology. The 6-(Pyrimidin-2-yl)pyridin-2-ol structure is a promising candidate for such applications due to its capacity for tautomerism and intramolecular proton transfer.

The fundamental principle lies in the equilibrium between its two tautomeric forms: the enol form (this compound) and the keto form (6-(pyrimidin-2-yl)-1H-pyridin-2-one). chemrxiv.orgnist.gov This equilibrium can be manipulated by an external trigger, such as light, leading to a switchable system. Theoretical studies have explored similar systems, describing them as "proton cranes," where a proton is transferred over a distance within the molecule upon photo-irradiation. mdpi.com

In this context, the 2-hydroxypyridine (B17775) part of the molecule acts as the proton transfer platform (PTP), while the pyrimidine (B1678525) ring serves as the proton crane unit (PCU). mdpi.com The process for a functional molecular switch requires specific conditions:

The enol tautomer should be the stable form in the ground state. mdpi.com

Upon light excitation, an excited-state intramolecular proton transfer (ESIPT) occurs, moving the proton from the hydroxyl group of the pyridine (B92270) to a nitrogen atom on the pyrimidine ring. mdpi.com

This transfer results in the formation of the less stable keto tautomer, effectively switching the molecule's state. mdpi.com

The efficiency of this switching is influenced by several factors, including the basicity of the nitrogen atom in the pyrimidine unit and changes in the aromaticity of the rings during the transfer. mdpi.com Pyrimidine has been identified as a particularly suitable unit for these proton crane systems. mdpi.com While the direct synthesis of a molecular switch from this compound is a subject of ongoing research, the synthesis of related pyrimidine derivatives for various applications has been extensively documented. mdpi.comacs.orgnih.govnih.gov The process often involves cross-coupling reactions to link the pyridine and pyrimidine precursors.

Development of Photofunctional Materials (e.g., Fluorescent Emitters, Optical Devices)

The conjugated π-system inherent in the structure of this compound makes it a candidate for photofunctional materials, particularly as a fluorescent emitter in devices like Organic Light Emitting Diodes (OLEDs). The photofunctional properties arise from the molecule's ability to absorb and emit light, a behavior governed by its electronic structure.